Nimbidiol: A Technical Guide to its Chemical Structure and Biological Activity
Nimbidiol: A Technical Guide to its Chemical Structure and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nimbidiol, a potent bioactive diterpenoid isolated from the Neem tree (Azadirachta indica), has garnered significant scientific interest due to its promising therapeutic properties, particularly its role as an inhibitor of intestinal disaccharidases. This technical guide provides a comprehensive overview of the chemical structure of Nimbidiol, its physicochemical properties, and its established biological activities. Detailed experimental protocols for its isolation are presented, alongside an exploration of its mechanism of action as an α-glucosidase inhibitor. This document aims to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutics for metabolic disorders.
Chemical Structure and Identification
Nimbidiol is a complex diterpenoid characterized by a phenanthrenone (B8515091) core. Its systematic chemical identity and structural details are summarized below.
Chemical Structure
The chemical structure of Nimbidiol is depicted in Figure 1.
Chemical Identifiers
A compilation of the key chemical identifiers for Nimbidiol is provided in Table 1 for unambiguous identification and reference in scientific literature and databases.
| Identifier | Value |
| IUPAC Name | (4aS,10aS)-6,7-dihydroxy-1,1,4a-trimethyl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one[1] |
| CAS Number | 113332-25-5[1] |
| Molecular Formula | C₁₇H₂₂O₃[1] |
| Molecular Weight | 274.35 g/mol [1] |
| SMILES String | C[C@]12CCCC([C@@H]1CC(=O)C3=CC(=C(C=C23)O)O)(C)C[1] |
Physicochemical and Spectroscopic Data
The physical and chemical properties of Nimbidiol, along with its characteristic spectroscopic data, are crucial for its characterization and analysis.
Physicochemical Properties
| Property | Value | Reference |
| Melting Point | 226 °C | [2] |
| Solubility | Soluble in methanol (B129727) and other organic solvents. | General knowledge from isolation protocols. |
| Appearance | Gummy residue, can be purified to a solid. | [3] |
Spectroscopic Data
Spectroscopic analysis is fundamental to the structural elucidation of Nimbidiol. The available data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are summarized below.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of Nimbidiol.
| Carbon Atom | Chemical Shift (δ) in ppm |
| C-1 | 37.9 |
| C-2 | 18.9 |
| C-3 | 41.3 |
| C-4 | 33.2 |
| C-5 | 49.8 |
| C-6 | 36.0 |
| C-7 | 200.11 |
| C-8 | 123.8 |
| C-9 | 152.4 |
| C-10 | 37.8 |
| C-11 | 110.1 |
| C-12 | 151.2 |
| C-13 | 142.0 |
| C-14 | 113.5 |
| C-15 | 32.5 |
| C-16 | 21.3 |
| C-17 | 23.2 |
| Data obtained in CDCl₃. Source:[2] |
2.2.2. Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight and provides insights into the fragmentation pattern of Nimbidiol. A precursor ion at m/z 275.1641 [M+H]⁺ is consistent with its molecular formula C₁₇H₂₂O₃[4].
2.2.3. Infrared (IR) Spectroscopy
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O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.
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C=O stretching: A strong, sharp peak around 1650-1700 cm⁻¹ corresponding to the ketone group.
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C=C stretching: Peaks in the 1450-1600 cm⁻¹ region due to the aromatic ring.
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C-H stretching: Peaks just below 3000 cm⁻¹ for aliphatic C-H bonds and potentially just above 3000 cm⁻¹ for aromatic C-H bonds.
Experimental Protocols
The isolation of Nimbidiol from its natural source, Azadirachta indica, is a critical process for its study.
Bioassay-Guided Isolation of Nimbidiol from Azadirachta indica
This protocol details the extraction and purification of Nimbidiol from the root and stem bark of the Neem tree, guided by its inhibitory activity against intestinal glucosidases.
3.1.1. Materials and Equipment
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Air-dried and milled root or stem bark of Azadirachta indica
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Methanol
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Ethyl acetate (B1210297)
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Hexane
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Benzene
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Chloroform
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Activated charcoal
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Silica gel for column and preparative thin-layer chromatography (TLC)
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Rotary evaporator
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Chromatography columns
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Preparative TLC plates
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Standard laboratory glassware
3.1.2. Extraction and Initial Fractionation
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Percolate air-dried and milled root (850 g) or stem-bark (750 g) with methanol (3 L or 2.5 L respectively) at room temperature for 24-30 hours. Repeat the percolation three times to ensure complete extraction[3].
-
Concentrate the combined methanolic extracts to a small volume (approximately 100 mL) under reduced pressure at 50°C using a rotary evaporator[3].
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Dilute the concentrate with water (400 mL) with stirring and extract four times with ethyl acetate (250 mL each)[3].
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Wash the combined organic extract with a 4% (w/v) sodium carbonate solution (250 mL) and then twice with water (500 mL each)[3].
-
Concentrate the ethyl acetate extract to about 50 mL under reduced pressure at 50°C[3].
3.1.3. Chromatographic Purification
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Adsorb the concentrated ethyl acetate extract onto a charcoal column[3].
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Elute the active fraction with a methanol-benzene (1:1, v/v) mixture[3].
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Dry the eluted fraction to obtain a solid residue (approximately 150 mg)[3].
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Extract the solid with hexane. Subject the hexane-soluble fraction to preparative thick-layer chromatography[3].
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Develop the preparative TLC plate using a chloroform-methanol (97:3) solvent system to yield pure Nimbidiol[3].
Caption: Workflow for the isolation of Nimbidiol.
Biological Activity and Mechanism of Action
Nimbidiol has been identified as a potent inhibitor of intestinal α-glucosidases, which are key enzymes in carbohydrate digestion. This activity positions Nimbidiol as a promising candidate for the management of type 2 diabetes.
Inhibition of Intestinal Disaccharidases
Nimbidiol exhibits inhibitory activity against several intestinal disaccharidases, including maltase-glucoamylase, sucrase-isomaltase, lactase, and trehalase[5]. By inhibiting these enzymes, Nimbidiol effectively slows down the breakdown of complex carbohydrates into absorbable monosaccharides like glucose.
The inhibitory potency of Nimbidiol against various glucosidases is summarized in Table 2.
| Enzyme/Substrate | IC₅₀ (µM) | Kᵢ (µM) | Kᵢ' (µM) | Inhibition Type |
| Maltase-glucoamylase (maltotetraose) | 1.35 ± 0.12 | 0.08 ± 0.01 | 0.25 ± 0.11 | Mixed |
| Sucrase | - | 0.7 ± 0.12 | 1.44 ± 0.65 | Mixed |
| Isomaltase | 0.85 ± 0.035 | - | - | - |
| Lactase | 20 ± 1.33 | - | - | - |
| Trehalase | 30 ± 1.75 | - | - | - |
| Source:[5] |
Mechanism of Action
The primary mechanism of action for Nimbidiol's anti-hyperglycemic effect is the competitive inhibition of α-glucosidases located in the brush border of the small intestine. This enzymatic inhibition delays the digestion and absorption of carbohydrates, leading to a reduction in postprandial blood glucose levels.
Caption: Mechanism of Nimbidiol's anti-hyperglycemic action.
Conclusion
Nimbidiol stands out as a natural product with significant therapeutic potential, particularly in the context of metabolic disorders. Its well-defined chemical structure and its potent inhibitory activity against key digestive enzymes make it a compelling lead compound for the development of new anti-diabetic agents. The detailed protocols and data presented in this guide are intended to facilitate further research into the pharmacological properties and clinical applications of this promising molecule. Future studies should focus on elucidating its complete pharmacokinetic and pharmacodynamic profiles, as well as exploring its potential synergistic effects with existing anti-diabetic therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. acgpubs.org [acgpubs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 5. Characterization of nimbidiol as a potent intestinal disaccharidase and glucoamylase inhibitor present in Azadirachta indica (neem) useful for the treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
